LIT-927

Vue d'ensemble

Description

LIT-927 est une petite molécule qui agit comme un neutraligand pour la chimiokine CXCL12. Elle est connue pour sa capacité à se lier sélectivement à CXCL12 et à inhiber son interaction avec le récepteur CXCR4. Ce composé a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans les domaines de l'immunologie et de l'inflammation .

Mécanisme D'action

Target of Action

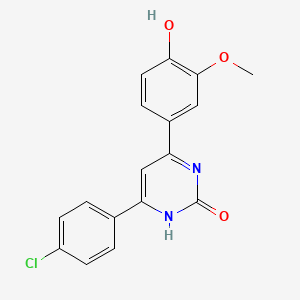

LIT-927, also known as “4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyrimidin-2(1H)-one”, is a novel neutraligand of the chemokine CXCL12 . The primary role of CXCL12 is to regulate the directional migration of leukocytes, both in normal and pathological conditions .

Mode of Action

This compound interacts with CXCL12 by binding to it, thereby neutralizing its biological activity . The neutralization of CXCL12 by this compound can attenuate hyperactive lymphocytes in lupus .

Biochemical Pathways

The CXCL12/CXCR4 axis plays a crucial role in various biochemical pathways, including the regulation of migration, proliferation, and differentiation of hematopoietic cells . By neutralizing CXCL12, this compound can potentially influence these pathways and their downstream effects.

Result of Action

The primary result of this compound’s action is the reduction of eosinophil recruitment in a murine model of allergic airway hypereosinophilia . This effect is achieved through the neutralization of CXCL12, leading to an anti-inflammatory effect .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of this compound has been demonstrated in vivo, suggesting that it can function effectively in a biological environment .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de LIT-927 implique plusieurs étapes, en commençant par la préparation de la structure de base de la pyrimidinone. Les étapes clés incluent :

Formation du noyau de pyrimidinone : Ceci implique la réaction du 4-chlorobenzaldéhyde avec le 4-hydroxy-3-méthoxybenzaldéhyde en présence d'une base pour former le composé intermédiaire.

Cyclisation : Le composé intermédiaire subit une cyclisation pour former le noyau de pyrimidinone.

Modifications finales : Les dernières étapes impliquent des modifications pour introduire les groupes fonctionnels souhaités, ce qui aboutit à la formation de this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à haut débit et de la chimie en flux continu pour garantir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

Types de réactions

LIT-927 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound.

Substitution : Les réactions de substitution sont couramment utilisées pour introduire différents groupes fonctionnels sur le noyau de pyrimidinone.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements ultérieurs .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Immunologie : Elle est utilisée pour étudier le rôle de CXCL12 dans la migration des cellules immunitaires et l'inflammation.

Recherche sur le cancer : Elle est utilisée pour enquêter sur le rôle de CXCL12 et de CXCR4 dans la prolifération et la métastase des cellules cancéreuses.

Développement de médicaments : This compound sert de composé principal pour le développement de nouveaux médicaments ciblant CXCL12 et CXCR4.

Mécanisme d'action

This compound exerce ses effets en se liant à la chimiokine CXCL12, inhibant ainsi son interaction avec le récepteur CXCR4. Cette inhibition empêche les voies de signalisation en aval impliquées dans la migration des cellules immunitaires et l'inflammation. Les cibles moléculaires de this compound incluent CXCL12 et CXCR4, et les voies impliquées sont principalement liées à la signalisation des chimiokines .

Applications De Recherche Scientifique

LIT-927 has a wide range of scientific research applications, including:

Immunology: It is used to study the role of CXCL12 in immune cell migration and inflammation.

Inflammation: This compound has shown potential in reducing eosinophil recruitment in models of allergic airway inflammation.

Cancer Research: It is used to investigate the role of CXCL12 and CXCR4 in cancer cell proliferation and metastasis.

Drug Development: This compound serves as a lead compound for the development of new drugs targeting CXCL12 and CXCR4.

Comparaison Avec Des Composés Similaires

Composés similaires

AMD3100 : Un antagoniste CXCR4 connu utilisé dans le traitement du VIH.

Chalcone-4 : Un autre neutraligand CXCL12 avec une activité orale et une solubilité inférieures à celles de LIT-927.

Unicité de this compound

This compound se démarque par sa forte sélectivité de liaison à CXCL12 par rapport à d'autres chimiokines, ses puissants effets anti-inflammatoires et son activité orale et sa solubilité améliorées par rapport aux composés similaires .

Propriétés

IUPAC Name |

6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-23-16-8-11(4-7-15(16)21)14-9-13(19-17(22)20-14)10-2-5-12(18)6-3-10/h2-9,21H,1H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYRNPIGDRRGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001162146 | |

| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172879-52-4 | |

| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2172879-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.